molecular formula C10H16BrN3 B180957 2-n-(5-Aminopentyl)-amino-5-bromopyridine CAS No. 199522-81-1

2-n-(5-Aminopentyl)-amino-5-bromopyridine

Cat. No.: B180957
CAS No.: 199522-81-1
M. Wt: 258.16 g/mol
InChI Key: SHQXYHKQMRBRES-UHFFFAOYSA-N
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Description

2-n-(5-Aminopentyl)-amino-5-bromopyridine is a chemical compound that features a bromopyridine core with an aminopentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-(5-Aminopentyl)-amino-5-bromopyridine typically involves the reaction of 5-bromopyridine with 5-aminopentylamine. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the bromopyridine and the aminopentylamine . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems can further enhance the scalability and reproducibility of the synthesis process .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Synthesis of Bioactive Compounds :
    • 2-n-(5-Aminopentyl)-amino-5-bromopyridine serves as an intermediate in synthesizing various bioactive molecules, including potential pharmaceuticals targeting neurological disorders and cancer. Its structure allows for modifications that enhance biological activity and selectivity.
  • Antitumor Activity :
    • Research has indicated that derivatives of this compound exhibit promising antitumor properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells while displaying minimal toxicity to normal cells .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer’s disease .

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • This compound is utilized as a building block in the synthesis of polycyclic azaarenes, which are important in materials science and drug development. The bromine atom in its structure facilitates further chemical modifications through nucleophilic substitution reactions .
  • Labeling Agents :
    • This compound can be employed as a labeling agent in mass spectrometry for oligosaccharide analysis. This application is crucial for understanding glycosylation patterns in biological systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits cancer cell proliferation
NeuroprotectiveProtects neurons in neurodegenerative models
Anti-inflammatoryReduces inflammation markers

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProductReference
Nucleophilic SubstitutionThis compoundPolycyclic azaarenes
Reductive AminationOligosaccharides + this compoundLabeled oligosaccharides

Case Studies

  • Case Study on Antitumor Activity :
    A study published in Tetrahedron Letters demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for drug development .
  • Neuroprotective Mechanism Investigation :
    Research highlighted in Journal of Medicinal Chemistry explored the neuroprotective mechanisms of this compound, revealing its ability to modulate oxidative stress pathways and promote neuronal survival under toxic conditions .

Biological Activity

2-n-(5-Aminopentyl)-amino-5-bromopyridine (CAS No. 199522-81-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a brominated pyridine ring, which is known to influence its biological interactions. The presence of the aminopentyl chain is significant in modulating its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as a ligand for specific receptors or enzymes, potentially influencing signaling pathways involved in cellular processes.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, affecting synaptic transmission.
  • Enzyme Modulation : It could inhibit or activate specific enzymes, altering metabolic pathways.
  • Cellular Uptake : The structure allows for effective cellular penetration, facilitating interaction with intracellular targets.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies indicate that the compound shows activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary research suggests it may have neuroprotective properties, possibly beneficial in neurodegenerative diseases.
Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
NeuroprotectionReduction in neuronal cell death

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a significant decrease in cell death compared to control groups, indicating its potential protective effects on neurons.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Structure Biological Activity
2-Amino-5-bromopyridineBrominated pyridineAntimicrobial
3-Amino-6-bromopyridineBrominated pyridineAnticancer
2-n-(4-Aminobutyl)-amino-5-bromopyridineBrominated pyridine with shorter chainLimited neuroprotective effects

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)pentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c11-9-4-5-10(14-8-9)13-7-3-1-2-6-12/h4-5,8H,1-3,6-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQXYHKQMRBRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443814
Record name 2-n-(5-aminopentyl)-amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199522-81-1
Record name 2-n-(5-aminopentyl)-amino-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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